2-(2-Pyridylmethylthio)aniline
Description
2-(2-Pyridylmethylthio)aniline is a heterocyclic aromatic compound featuring an aniline backbone substituted with a pyridylmethylthio group at the ortho position.
The compound’s structure suggests utility in pharmaceuticals, agrochemicals, or metal-organic frameworks (MOFs), where the pyridine and thioether groups may act as ligands or functional handles.
Properties
Molecular Formula |
C12H12N2S |
|---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
2-(pyridin-2-ylmethylsulfanyl)aniline |
InChI |
InChI=1S/C12H12N2S/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8H,9,13H2 |
InChI Key |
KAOPKPSNLPGMTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Pyridylmethylthio)aniline typically involves the reaction of 2-chloromethylpyridine with 2-aminothiophenol. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the thiol group, forming the desired product.
Industrial Production Methods: Industrial production of 2-(2-Pyridylmethylthio)aniline may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of more efficient catalysts and solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Pyridylmethylthio)aniline can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Pyridylmethylthio)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Pyridylmethylthio)aniline involves its interaction with various molecular targets. The sulfur atom can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the compound can interact with biological molecules, potentially inhibiting enzymes or modulating protein functions.
Comparison with Similar Compounds
Key Observations:
Electronic Effects: The pyridylmethylthio group in 2-(2-Pyridylmethylthio)aniline introduces stronger electron-withdrawing effects compared to the methylthio group in 2-(Methylthio)aniline. This difference influences reactivity in electrophilic substitution reactions . Thienopyrimidine and oxadiazole derivatives (e.g., compounds from and ) exhibit enhanced aromatic stabilization and are often prioritized in drug discovery for their bioactivity.
Synthetic Routes: 2-(Methylthio)aniline is synthesized via direct alkylation of 2-aminothiophenol, while pyridylmethylthio analogues likely require multi-step protocols involving halogenated pyridines and thiol nucleophiles . Thienopyrimidine derivatives (e.g., ) are synthesized via cyclocondensation reactions, which are more complex than the nucleophilic substitution used for simpler thioanilines.
Physicochemical Properties: Density and solubility trends correlate with substituent bulkiness. For example, 2-(Methylthio)aniline has a density of 1.111 g/mL , whereas bulkier analogues (e.g., thienopyrimidine derivatives) are likely less dense but more lipophilic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
